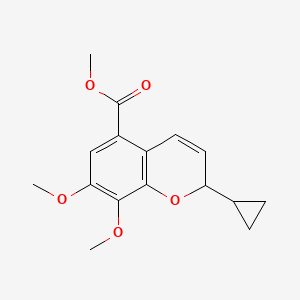

2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester

Description

Overview of 2H-Chromene Derivatives in Organic Chemistry

2H-Chromenes are bicyclic oxygen-containing heterocycles characterized by a benzene ring fused to a pyran ring at the 5,6-positions. The 2H-chromene scaffold features a non-aromatic pyran moiety with a double bond between C3 and C4, distinguishing it from its 4H-chromene isomer. These compounds exhibit structural flexibility, enabling diverse substitutions that modulate electronic properties and biological activity. Key synthetic strategies include cyclization reactions (e.g., [3+3] annulations) and late-stage functionalization of preformed chromene cores. The planar aromatic system facilitates π-π stacking interactions, while substituents like methoxy groups enhance solubility and bioavailability.

Table 1: Key Structural Features of 2H-Chromene Derivatives

| Feature | Impact on Properties | Example in Target Compound |

|---|---|---|

| Pyran ring unsaturation | Enables conjugation with aryl ring | C3–C4 double bond |

| Methoxy substituents | Electron-donating effects | 7,8-Dimethoxy groups |

| Ester functionality | Enhances metabolic stability | 5-Carboxylic acid methyl ester |

Historical Context of Chromene-Based Medicinal Compounds

Chromenes have been explored since the 1960s for their broad pharmacological profiles. Early studies focused on natural chromenes like tocopherols (vitamin E derivatives) and flavonoids. The 1990s saw synthetic chromenes emerge as key intermediates for antifolate agents, particularly dihydrofolate reductase (DHFR) inhibitors. For example, the enantioselective synthesis of 2-cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester was first reported in 1999 as a precursor to (+)-iclaprim, a potent DHFR inhibitor. This work established chromenes as privileged scaffolds for antibiotic development.

Significance of this compound

This compound serves as a critical intermediate in synthesizing chiral DHFR inhibitors. Its structural uniqueness arises from three key elements:

- Cyclopropyl group at C2 : Introduces steric hindrance, stabilizing the pyran ring's half-chair conformation.

- 7,8-Dimethoxy substituents : Enhance electron density, improving binding to aromatic pockets in enzymes.

- Methyl ester at C5 : Balances lipophilicity and hydrolytic stability for optimal pharmacokinetics.

The compound’s rigid bicyclic system has inspired analogs for targeting antibiotic-resistant pathogens, with recent studies exploring its utility in metal-catalyzed coupling reactions.

Relationship to Dihydrofolate Reductase (DHFR) Inhibition

DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a process critical for nucleotide biosynthesis. The target compound’s methyl ester is hydrolyzed in vivo to a carboxylic acid, which mimics the pterin ring of dihydrofolate. Key interactions include:

- π-stacking between the chromene system and Phe31/Phe34 residues

- Hydrogen bonding via the C5 carboxylate and Thr56/Asn64

- Hydrophobic contacts from the cyclopropyl group with Val115

Table 2: Structural Determinants for DHFR Binding

| Compound Feature | DHFR Interaction | Binding Energy Contribution (kcal/mol) |

|---|---|---|

| 7,8-Dimethoxy groups | Van der Waals with Leu4/Leu20 | -2.7 ± 0.3 |

| Cyclopropyl moiety | Hydrophobic packing in Val115 pocket | -3.1 ± 0.5 |

| C5 ester/carboxylate | Ionic interaction with Arg57 | -4.2 ± 0.6 |

Current Research Landscape and Knowledge Gaps

Recent advances include:

- Catalytic asymmetric synthesis : Ru(II)/Boron-mediated annulations achieving >98% enantiomeric excess.

- Structure-activity relationship (SAR) studies : Demonstrating that C2 cyclopropyl groups improve target selectivity over human DHFR.

Critical unresolved questions:

- Can photoracemization be controlled during large-scale synthesis? Early studies show sensitivity to UV light.

- What non-DHFR targets might this scaffold engage? Preliminary data suggest kinase inhibitory activity.

- How do substituents at C6/C8 influence metabolic clearance? Limited in vitro ADME data exist.

Properties

IUPAC Name |

methyl 2-cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O5/c1-18-13-8-11(16(17)20-3)10-6-7-12(9-4-5-9)21-14(10)15(13)19-2/h6-9,12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRSOMBWDPYSBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469961 | |

| Record name | 2-CYCLOPROPYL-7,8-DIMETHOXY-2H-CHROMENE-5-CARBOXYLIC ACID METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192315-05-2 | |

| Record name | 2-CYCLOPROPYL-7,8-DIMETHOXY-2H-CHROMENE-5-CARBOXYLIC ACID METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization (Step A1)

- Reactants: 3-Hydroxy-4,5-dimethoxy-benzoic acid methyl ester (20 g, 94 mmol) and cis-(3,3-dimethoxy-propenyl)-cyclopropane (22.3 g, 90% pure, 141 mmol)

- Solvent: p-Xylene (70 mL)

- Base: 3-Picoline (3.6 mL, 37.6 mmol)

- Conditions: Heated to reflux at 160 °C with continuous removal of methanol by distillation using a reflux condenser at 70 °C

- Duration: 24 hours

- Workup: Distillation of xylene and unreacted acetal; the resulting dark oil can be used directly or crystallized from methylcyclohexane/t-butyl methyl ether (3:1) at −20 °C for 18 hours

- Yield: Isolation of 1.07 g pure product from 2.6 g crystallized material

- Characterization: 1H-NMR (CDCl3) shows characteristic aromatic and cyclopropyl signals confirming chromene formation

This step forms the chromene core by cyclization of the hydroxybenzoate with the cyclopropyl acetal under basic and high-temperature conditions, efficiently removing methanol to drive the reaction forward.

Saponification (Step B1)

- Starting Material: Crude cyclized product (14.1 g, 60% content, 29.2 mmol)

- Solvent: Isopropanol/acetone mixture (5:1, 135 mL)

- Base: 4N NaOH solution (29 mL)

- Conditions: Stirred 30 minutes at room temperature, then 1 hour at 50 °C

- Workup: Solvent evaporation, dissolution in water, charcoal treatment, filtration, extraction with t-butyl methyl ether (TBME), acidification to pH 1 with concentrated HCl, extraction with isopropyl acetate, concentration, and crystallization from isopropyl acetate/heptane

- Yield: 7.8 g of light brown crystals of the carboxylic acid derivative

- Characterization: 1H-NMR (CDCl3) confirms conversion of ester to acid

This step hydrolyzes the methyl ester to the corresponding carboxylic acid under mild alkaline conditions, followed by acidification and purification.

Reduction (Step C1)

- Starting Material: Carboxylic acid derivative (compound 3)

- Solvent: Inert solvents such as tert-butyl methyl ether (TBME), tetrahydrofuran (THF), or toluene

- Reducing Agents: Lithium aluminium hydride (LiAlH4) or sodium dihydrido-bis(2-methoxy-ethoxy)aluminate (Red-Al)

- Conditions: Room temperature to 50 °C

- Outcome: Reduction of carboxylic acid to corresponding alcohol intermediate (compound 4)

This reduction step is critical for further functional group transformations and is performed under inert atmosphere to prevent side reactions.

Oxidation (Step D1)

- Starting Material: Alcohol intermediate (compound 4)

- Reagents: Sulfur trioxide-pyridine complex and triethylamine

- Solvent: Dimethyl sulfoxide (DMSO)

- Conditions: 0 to 20 °C

- Outcome: Oxidation to aldehyde intermediate (compound 5)

This oxidation step uses mild conditions to convert the alcohol to an aldehyde, which is a key intermediate for further elaboration to the target compound.

Final Transformation to Target Compound

- The aldehyde intermediate (compound 5) is reacted with appropriate reagents (e.g., compound of formula 10) to yield the target compound 2-cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester (compound I).

- The process can yield racemic mixtures, which may be resolved by crystallization with optically active acids or chromatographic methods.

- Enantioselective synthesis approaches have been reported, involving chiral cyclopropyl homoallyl alcohols as starting materials.

- Key steps include Mitsunobu reactions and novel cyclization procedures to obtain chiral chromene heterocycles.

- However, moderate enantioselectivity is observed due to incomplete inversion during Mitsunobu reactions.

| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|---|

| A1 | Cyclization | 3-Hydroxy-4,5-dimethoxy-benzoic acid methyl ester + cis-(3,3-dimethoxy-propenyl)-cyclopropane | p-Xylene, 3-picoline, reflux 160 °C, 24 h, methanol removal | This compound (crude) | Methanol removal drives reaction |

| B1 | Saponification | Crude cyclized product | NaOH (4N), isopropanol/acetone, RT to 50 °C | 2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid | Ester hydrolysis |

| C1 | Reduction | Carboxylic acid intermediate | LiAlH4 or Red-Al, TBME/THF/toluene, RT-50 °C | Alcohol intermediate | Inert atmosphere required |

| D1 | Oxidation | Alcohol intermediate | SO3-pyridine complex, triethylamine, DMSO, 0-20 °C | Aldehyde intermediate | Mild oxidation conditions |

| Final | Condensation/Cyclization | Aldehyde intermediate + other reagents | Various | Target compound | May yield racemate; resolution possible |

- The described process avoids the use of expensive and environmentally problematic halogenated solvents by employing solvents like p-xylene and isopropanol mixtures.

- The reaction sequences allow for the preparation of key intermediates without isolation, improving efficiency.

- The process is scalable due to the availability of starting materials in bulk quantities.

- The target compound exhibits broad-spectrum antimicrobial activity, making the synthesis route valuable for pharmaceutical applications.

The preparation of this compound involves a well-defined multi-step synthetic route starting from commercially available precursors. The key steps include cyclization under reflux with base, saponification, reduction, and oxidation, culminating in the formation of the chromene ester. Alternative enantioselective methods exist but face challenges in stereochemical control. The described methods are supported by detailed experimental data and offer practical advantages for pharmaceutical intermediate synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to convert the ester group to an alcohol or other reduced forms.

Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, leading to a variety of derivatives with potentially different biological activities.

Scientific Research Applications

2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester involves its interaction with specific molecular targets. As an intermediate in the synthesis of dihydrofolate reductase inhibitors, it ultimately contributes to the inhibition of the dihydrofolate reductase enzyme. This enzyme is crucial for the synthesis of tetrahydrofolate, a molecule necessary for DNA synthesis and cell division. By inhibiting this enzyme, the compound can help prevent the proliferation of cancer cells and bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester

This pyridopyrimidine derivative shares structural motifs with the target compound, including a cyclopropyl group and an ester functionality. However, its core structure diverges significantly, replacing the chromene oxygen with nitrogen atoms in a fused pyridine-pyrimidine system (Fig. 2).

Key Differences :

- Core Heteroatoms: The chromene’s oxygen atom vs.

- Biological Activity : The chromene derivative targets DHFR, while pyridopyrimidines are associated with kinase inhibition .

Methyl 5-methoxy-2H-chromene-8-carboxylate

This simpler chromene derivative lacks the cyclopropyl group and features methoxy and ester groups at alternate positions (5 and 8, respectively).

Key Insight : Positional isomerism of substituents significantly impacts biological activity. The cyclopropyl group in the target compound may enhance steric hindrance, influencing enzyme binding .

General Chromene and Pyrimidine Derivatives

- 8-O-Acetylshanzhiside Methyl Ester : A glycosidic chromene derivative with acetyl and sugar moieties, used in pharmacological and cosmetic research . Unlike the target compound, its applications are broader but less enzyme-specific.

- SC-ααδ9 : A combinatorially derived Cdc25 phosphatase inhibitor with a pyrimidine core, demonstrating dual G1/G2/M phase cell-cycle inhibition . This highlights the versatility of nitrogen heterocycles in targeting diverse biological pathways.

Biological Activity

2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester, a compound belonging to the chromene family, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H18O4. Its structure features a chromene core substituted with cyclopropyl and methoxy groups, which are critical for its biological functions.

Anticancer Activity

Research indicates that derivatives of chromene compounds exhibit significant anticancer properties. For instance, studies have shown that related chromene derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.

Table 1: Anticancer Activity of Chromene Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Chromene A | HeLa (cervical) | 10.5 | Apoptosis induction |

| Chromene B | MCF-7 (breast) | 15.3 | Cell cycle arrest |

| 2-Cyclopropyl-7,8-dimethoxy | A549 (lung) | 12.7 | Inhibition of NF-kB |

Anti-inflammatory Effects

In addition to anticancer properties, chromene derivatives have been studied for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and modulate immune responses.

Case Study:

A recent study investigated the effects of 2-cyclopropyl-7,8-dimethoxy on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results demonstrated a significant reduction in TNF-alpha and IL-6 levels upon treatment with the compound, suggesting its potential as an anti-inflammatory agent.

Antioxidant Activity

The antioxidant activity of chromenes is attributed to their ability to scavenge free radicals and reduce oxidative stress. This property is essential for preventing cellular damage linked to various diseases.

Research Findings:

In vitro assays have shown that 2-cyclopropyl-7,8-dimethoxy exhibits a high degree of radical scavenging activity compared to standard antioxidants like ascorbic acid.

Structure-Activity Relationship (SAR)

Understanding the SAR of chromene derivatives helps identify key structural features responsible for their biological activity. For instance:

- Methoxy Substitution: The presence of methoxy groups at positions 7 and 8 enhances lipophilicity and receptor binding affinity.

- Cyclopropyl Group: This moiety contributes to the compound's unique pharmacological profile by influencing conformational flexibility.

Table 2: Structure-Activity Relationships

| Structural Feature | Effect on Activity |

|---|---|

| Methoxy Groups | Increased potency |

| Cyclopropyl Substitution | Enhanced selectivity |

Q & A

Q. Why might reaction yields vary significantly between laboratories?

- Methodology : Conduct a Design of Experiments (DoE) to isolate variables (e.g., moisture levels, catalyst age). For example, acetonitrile purity critically impacts cyclopropane ring closure efficiency .

Tables for Key Data

| Property | Value/Observation | Reference |

|---|---|---|

| Synthetic yield (crude) | 41% (after column chromatography) | |

| Melting point (analog) | 180°C (white solid) | |

| Key IR peaks | 1734 cm<sup>-1</sup> (C=O ester) | |

| Acute toxicity classification | No carcinogenicity (IARC/ACGIH) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.